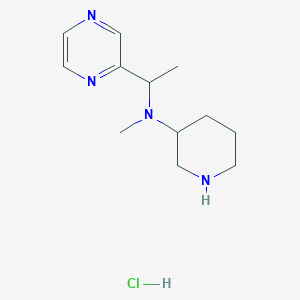![molecular formula C24H18N4O2 B2976495 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene CAS No. 1965304-98-6](/img/structure/B2976495.png)
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene is an organic compound with the molecular formula C24H18N4O2 and a molecular weight of 394.43 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene typically involves the reaction of 3-(3-tolyl)-1,2,4-oxadiazole with a benzene derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The choice of reagents, solvents, and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity. The compound may target enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene can be compared with other similar compounds, such as:
1,3-Bis[3-(2-tolyl)-1,2,4-oxadiazolyl]benzene: Similar structure but with different substitution patterns on the aromatic rings.
1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene: Contains thiazole rings instead of oxadiazole rings, leading to different chemical properties.
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: A simpler oxadiazole derivative with different functional groups.
These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
5-(3-methylphenyl)-3-[3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-6-3-10-19(12-15)23-25-21(27-29-23)17-8-5-9-18(14-17)22-26-24(30-28-22)20-11-4-7-16(2)13-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPSQCQOXXITDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC(=CC=C3)C4=NOC(=N4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-[methyl(phenylmethoxycarbonyl)amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2976418.png)
![3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2976419.png)
![2-(3-(5-chloro-2-methoxyphenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2976420.png)
![2-Cyano-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2976422.png)
![4-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline](/img/structure/B2976423.png)
![methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2976425.png)


![N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2976430.png)
![[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2976431.png)


